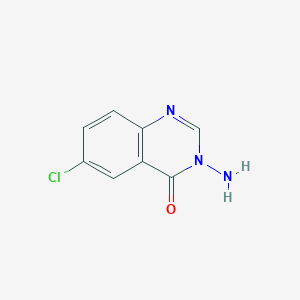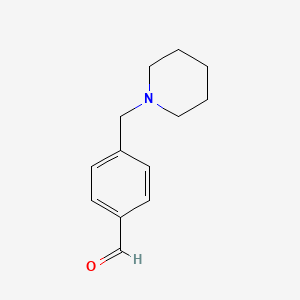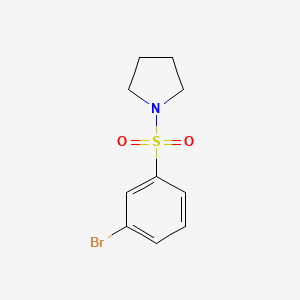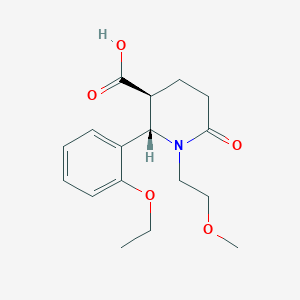
3-amino-6-chloroquinazolin-4(3H)-one
Vue d'ensemble
Description
3-amino-6-chloroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both amino and chloro substituents on the quinazolinone ring enhances its potential for various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzamide with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-6-chloroquinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloro group.
Oxidation Products: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the quinazolinone ring with altered oxidation states.
Applications De Recherche Scientifique
3-amino-6-chloroquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-amino-6-chloroquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The amino and chloro substituents play a crucial role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-aminoquinazolin-4(3H)-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-chloroquinazolin-4(3H)-one: Lacks the amino group, which may reduce its potential for certain chemical reactions and biological interactions.
3-amino-6-methylquinazolin-4(3H)-one: The methyl group may alter the compound’s lipophilicity and metabolic stability.
Uniqueness
3-amino-6-chloroquinazolin-4(3H)-one is unique due to the presence of both amino and chloro substituents, which enhance its versatility in chemical synthesis and its potential for diverse biological activities. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Propriétés
IUPAC Name |
3-amino-6-chloroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLKVISBOLRJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429253 | |
| Record name | 3-amino-6-chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5584-16-7 | |
| Record name | 3-amino-6-chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-amino-6-chloroquinazolin-4(3H)-one exhibit its anti-inflammatory effects?
A1: The research suggests that this compound, particularly when structurally modified as described in the study [], interacts with the COX-2 enzyme. Molecular docking simulations showed that the compound could bind within the active site of COX-2, similar to the known anti-inflammatory drug ibuprofen. This binding is predicted to involve key amino acid residues like Arg121 and Tyr356. Furthermore, the study demonstrated that the compound, along with its derivatives, could inhibit the production of inflammatory mediators like TNF-α, NO, PGE2, and COX-2 in peritoneal macrophage cells. This inhibition of COX-2 activity and reduction of inflammatory mediators likely contribute to the observed anti-inflammatory effects.
Q2: What is the structural characterization of this compound and its derivatives synthesized in the study?
A2: The study synthesized this compound (compound 2) and two other derivatives. While the paper doesn't explicitly provide the molecular formula and weight, it states that the compounds were characterized using elemental analysis, IR, 1H NMR, and mass spectral data []. These techniques provide information about the elemental composition, functional groups, proton environments, and molecular weight of the compounds, respectively.
Q3: What does the research indicate about the in vivo efficacy of this compound and its derivatives?
A3: The study investigated the in vivo efficacy of the synthesized compounds using a rat model []. The compounds demonstrated anti-ulcerogenic activity, with compound 2 showing 24.60% inhibition at 1/20th of its LD50. Additionally, the compounds exhibited anti-inflammatory effects in an edema model, with compound 2 exhibiting 69.93% inhibition after 120 minutes at 1/20th of its LD50. The study also highlighted the hepatoprotective and gastric mucosa protective activities of the compounds against induced damage in rats. These findings suggest potential therapeutic benefits of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)


![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)






![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)


